1-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine
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Overview
Description
1-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine is an organic compound with the molecular formula C10H17N3 It is characterized by a cyclopentyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine typically involves the cyclization of appropriate precursors followed by functional group modifications One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate This intermediate is then subjected to cyclization with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, efficient catalysts, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine: This compound has a similar structure but differs in the position of the ethanamine group.
1-(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: Another similar compound with a methanamine group instead of ethanamine.
Uniqueness: 1-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopentyl group and pyrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(1-cyclopentylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H17N3/c1-8(11)10-6-7-13(12-10)9-4-2-3-5-9/h6-9H,2-5,11H2,1H3 |
InChI Key |
AESPXCWNMJXMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C2CCCC2)N |
Origin of Product |
United States |
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